molecular formula C16H21N3O2 B7688173 N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7688173
M. Wt: 287.36 g/mol
InChI Key: WFCHCZDXOWWOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as BODIPY, is a fluorescent dye that has been widely used in scientific research. It has a unique structure that allows it to be easily incorporated into various biological systems, making it a valuable tool for studying cellular processes.

Mechanism of Action

The mechanism of action of N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves its ability to absorb and emit light at specific wavelengths. When N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is excited by a light source, it absorbs energy and enters an excited state. It then emits light as it returns to its ground state. The emitted light can be detected and used to visualize the location and movement of labeled molecules within cells.
Biochemical and Physiological Effects:
N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have minimal effects on cellular function and viability, making it a safe and reliable tool for scientific research. However, it is important to note that the introduction of any foreign molecule into a biological system can potentially affect its function, and caution should be exercised when interpreting results obtained using N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is its high fluorescence intensity, which allows for sensitive detection of labeled molecules. It is also highly photostable, meaning it can withstand prolonged exposure to light without losing its fluorescence. However, N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has limitations in terms of its spectral properties, as it has a narrow absorption and emission range. This can limit its use in certain applications where a broader spectral range is required.

Future Directions

There are many future directions for the use of N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in scientific research. One area of interest is the development of N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide-based biosensors for detecting specific molecules in biological systems. Another area of interest is the use of N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in combination with other imaging techniques, such as super-resolution microscopy, to achieve higher resolution imaging of cellular processes. Additionally, the development of new N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide derivatives with improved spectral properties and solubility in different solvents will expand its potential applications in scientific research.

Synthesis Methods

The synthesis of N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide acid) with an amine or amide functional group. The reaction can be carried out under mild conditions and produces a highly fluorescent compound. Various modifications can be made to the structure of N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide to alter its properties, such as its absorption and emission spectra, and its solubility in different solvents.

Scientific Research Applications

N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been widely used in scientific research as a fluorescent probe for imaging and tracking cellular processes. It can be used to label proteins, lipids, and nucleic acids, allowing researchers to visualize their localization and movement within cells. N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can also be used to monitor changes in intracellular pH, ion concentrations, and enzyme activity. In addition, N-butyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used in drug discovery and development, as it can be used to screen compounds for their ability to bind to specific targets.

properties

IUPAC Name

N-butyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-3-4-10-17-14(20)8-9-15-18-16(19-21-15)13-7-5-6-12(2)11-13/h5-7,11H,3-4,8-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCHCZDXOWWOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1=NC(=NO1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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